molecular formula C7H6N2O B13556032 1-(Pyrimidin-2-yl)prop-2-en-1-one

1-(Pyrimidin-2-yl)prop-2-en-1-one

Cat. No.: B13556032
M. Wt: 134.14 g/mol
InChI Key: JVXKNCINSVMIKI-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)prop-2-en-1-one (CAS 1478015-44-9) is a high-value chemical scaffold featuring an acrylamide group linked to a pyrimidine heterocycle . This structure is of significant interest in medicinal chemistry, particularly in the development of targeted covalent inhibitors. Compounds with similar α,β-unsaturated ketone motifs have been extensively researched as irreversible inhibitors of epidermal growth factor receptor (EGFR) mutants, including drug-resistant forms like T790M, which are prevalent in non-small cell lung cancer (NSCLC) . The mechanism of action typically involves a Michael addition, where the electrophilic acrylamide group forms a covalent bond with a cysteine residue (e.g., Cys797) in the kinase's active site, leading to sustained target suppression . This makes it a crucial intermediate for synthesizing potential therapeutic agents aimed at overcoming resistance to first-generation EGFR inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-pyrimidin-2-ylprop-2-en-1-one

InChI

InChI=1S/C7H6N2O/c1-2-6(10)7-8-4-3-5-9-7/h2-5H,1H2

InChI Key

JVXKNCINSVMIKI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NC=CC=N1

Origin of Product

United States

The Significance of Pyrimidine Containing Frameworks in Organic Chemistry

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic scaffold that plays a crucial role in a vast array of biologically active compounds and is a key building block in medicinal chemistry. acs.org Pyrimidine and its derivatives are integral components of nucleic acids (as cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes, highlighting their central role in biological systems. acs.org The prevalence of the pyrimidine framework in natural products has spurred significant interest from both academic and industrial researchers in the synthesis and modification of these structures. chinesechemsoc.org

In synthetic organic chemistry, pyrimidine-containing frameworks are valued for their versatile reactivity and ability to serve as precursors for more complex molecular architectures. Researchers have developed various strategies to create novel pyrimidine-embedded molecular frameworks, aiming to expand molecular diversity for applications such as the modulation of protein-protein interactions. nih.gov The development of skeletal editing techniques, which allow for the transformation of pyrimidines into other heterocycles like pyridines, further underscores the synthetic utility and adaptability of this scaffold. chinesechemsoc.org The inherent chemical properties of the pyrimidine ring, including its aromaticity and the presence of nitrogen atoms, make it a valuable synthon for generating diverse and structurally complex molecules. chinesechemsoc.orgnih.gov

The Importance of α,β Unsaturated Ketones Enones in Synthetic Transformations

α,β-Unsaturated ketones, commonly known as enones, are a highly important class of organic compounds characterized by a ketone group conjugated with a carbon-carbon double bond. fiveable.mepressbooks.pub This structural arrangement results in unique electronic properties and a wide range of reactivity, making them valuable intermediates in organic synthesis. fiveable.me The conjugation between the carbonyl group and the double bond extends the electrophilicity of the carbonyl carbon to the β-carbon, making both sites susceptible to nucleophilic attack. libretexts.org

This dual reactivity allows for two primary modes of addition: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. pressbooks.publibretexts.org The outcome of the reaction can often be controlled by the choice of nucleophile and reaction conditions. Strong nucleophiles tend to favor 1,2-addition, while softer nucleophiles, such as organocuprates, typically lead to 1,4-addition. pressbooks.pub This predictable reactivity makes enones exceptionally useful for constructing new carbon-carbon and carbon-heteroatom bonds.

Enones are key substrates in a variety of important synthetic transformations, including:

Michael Addition: The conjugate addition of enolates to α,β-unsaturated carbonyl compounds. pressbooks.pub

Robinson Annulation: A tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring.

Diels-Alder Reactions: Where the enone can act as a dienophile. fiveable.me

Organocuprate Additions: For the formation of C-C bonds at the β-position. pressbooks.publibretexts.org

The synthesis of enones themselves can be achieved through various methods, most notably the aldol condensation followed by dehydration. fiveable.mepressbooks.pub Other methods include the oxidation of allylic alcohols and Wittig-type reactions. organic-chemistry.org The versatility and predictable reactivity of enones have solidified their status as indispensable tools in the synthesis of complex organic molecules. mdpi.com

Research Landscape and Scope of 1 Pyrimidin 2 Yl Prop 2 En 1 One Studies

Precursor Synthesis Strategies for Pyrimidine-Substituted Acetophenones

The primary precursor for the synthesis of this compound is 2-acetylpyrimidine (B1279551). The synthesis of this key intermediate can be achieved through various organic reactions. One common method involves the acylation of a pyrimidine derivative. For instance, the Grignard reaction of 2-bromopyridine (B144113) with a suitable acylating agent can yield 2-acetylpyridine, a structural analog. wikipedia.org A similar strategy can be envisioned for the pyrimidine series.

Another approach involves the construction of the pyrimidine ring itself from acyclic precursors that already contain the acetyl group. For example, the reaction of enamines with triethyl orthoformate and ammonium (B1175870) acetate, catalyzed by zinc chloride, can produce a range of substituted pyrimidines. organic-chemistry.org By selecting appropriate starting materials, this method could be adapted for the synthesis of 2-acetylpyrimidine. Furthermore, a three-component tandem reaction involving ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532), promoted by ammonium iodide, offers a metal- and solvent-free route to substituted pyrimidines. organic-chemistry.org

Condensation Reactions for α,β-Unsaturated Ketone Formation

The formation of the α,β-unsaturated ketone core of this compound is typically achieved through condensation reactions.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a widely employed and reliable method for the synthesis of chalcones. researchgate.netsynarchive.comwikipedia.orgnumberanalytics.com This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 2-acetylpyrimidine with formaldehyde (B43269).

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like ethanol (B145695) or methanol. unib.ac.idijres.org The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone. numberanalytics.com The Claisen-Schmidt condensation can often be performed under solvent-free conditions, for example, by grinding the reactants with solid sodium hydroxide. nih.gov

ReactantsCatalystSolventConditionsProductReference
Benzaldehyde derivatives and 2-acetylpyridineNaOH or KOHEthanol or Methanol-Chalcones unib.ac.id
Substituted benzaldehydes and acetophenone40% aq. KOHEthanolStirring at room temperature for 3hChalcones ijres.org
Cyclopentanone/cyclohexanone and substituted benzaldehydesSolid NaOHSolvent-freeGrinding for 5 minutesα,α'-bis(substituted-benzylidene)cycloalkanones nih.gov

Alternative Condensation Approaches (e.g., with N,N-Dimethylformamide Dimethyl Acetal)

The Mannich reaction offers an alternative route to α,β-unsaturated ketones. msu.edupsiberg.com This three-component reaction involves the aminoalkylation of a CH-activated compound, like a ketone, with formaldehyde and a primary or secondary amine. psiberg.com The resulting Mannich base, a β-amino-ketone, can then undergo elimination to form the desired α,β-unsaturated ketone. msu.edupsiberg.com Eschenmoser's salt is a particularly effective reagent for this purpose. msu.edu

Another approach involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA). A method has been reported for the synthesis of substituted pyrimidines via a three-component tandem reaction of ketones, ammonium acetate, and DMF-DMA under metal- and solvent-free conditions, which could potentially be adapted. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Routes Development

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for chemical synthesis. rasayanjournal.co.inresearchgate.netjmaterenvironsci.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

For the synthesis of pyrimidine derivatives, several greener strategies have been developed, including:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and often leads to higher yields and purer products. ijres.orgrasayanjournal.co.in For instance, the synthesis of pyrimidine derivatives from chalcones and urea (B33335) has been successfully carried out under microwave irradiation. ijres.org

Solvent-free reactions: Conducting reactions without a solvent, often by grinding the solid reactants together, can reduce environmental impact and simplify workup procedures. researchgate.netmdpi.comnih.gov The Claisen-Schmidt condensation has been effectively performed under solvent-free conditions. nih.gov

Use of green catalysts and media: The use of non-toxic and recyclable catalysts, as well as benign solvents like water, is a key aspect of green chemistry. jmaterenvironsci.com For example, ceric ammonium nitrate (B79036) in an aqueous medium under ultrasonic irradiation has been used for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Green Chemistry ApproachDescriptionAdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Shorter reaction times, higher yields, purer products. ijres.orgrasayanjournal.co.in
Solvent-Free SynthesisReactions are conducted without a solvent, often by grinding.Reduced waste, simpler workup, cost-effective. researchgate.netmdpi.comnih.gov
Green Catalysts/MediaUse of non-toxic catalysts and environmentally benign solvents like water.Reduced toxicity, potential for catalyst recycling, sustainability. jmaterenvironsci.com

Catalytic Systems in the Synthesis of this compound

Catalysts play a pivotal role in the synthesis of chalcones and their pyrimidine-containing analogs, influencing reaction rates, yields, and selectivity. researchgate.net

In the context of the Claisen-Schmidt condensation, both acid and base catalysts are commonly employed. researchgate.net

Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used in alcoholic solutions to facilitate the reaction. unib.ac.idijres.org The choice of base can influence the reaction outcome, with KOH sometimes providing better yields. unib.ac.id Solid NaOH has also been shown to be an effective catalyst in solvent-free conditions. nih.gov

Acid Catalysts: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) can also promote the condensation, often leading to increased yields. nih.gov Other Lewis acids like copper triflate (Cu(OTf)₂) have been utilized, particularly in microwave-assisted syntheses under solvent-free conditions. researchgate.net

Beyond traditional acid and base catalysis, a variety of other catalytic systems have been explored for chalcone (B49325) synthesis, including:

Metal oxides researchgate.net

Zeolites nih.gov

Ionic liquids rasayanjournal.co.in

Phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in aqueous media jmaterenvironsci.com

The development of novel catalytic systems, particularly those that align with the principles of green chemistry, remains an active area of research. researchgate.netrasayanjournal.co.in

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The enone moiety of this compound is a classic electrophilic system, susceptible to attack by nucleophiles at two primary sites: the β-carbon of the alkene (conjugate or 1,4-addition) and the carbonyl carbon (direct or 1,2-addition). chemistrysteps.commasterorganicchemistry.com The electron-deficient character of the pyrimidine ring enhances the electrophilicity of the conjugated system.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org In the case of this compound, a wide range of nucleophiles, known as Michael donors, can add to the β-carbon. The reaction is typically catalyzed by a base, which generates the active nucleophile. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. Weaker, "soft" nucleophiles preferentially undergo this type of addition. chemistrysteps.com The synthesis of various pyrimidine derivatives has been achieved through the Michael addition to enones. ksu.edu.saiaea.org For instance, lipase-catalyzed Michael additions of other pyrimidine derivatives to acrylates have been reported, highlighting the utility of this reaction for creating new carbon-heteroatom bonds under mild conditions. rsc.org

Table 1: Potential Michael Donors and Expected Products

Michael Donor (Nucleophile)Expected Product StructureProduct Class
Malonates (e.g., Dimethyl malonate)3-(1-(Pyrimidin-2-yl)-3-oxopropyl)malonate
Amines (e.g., R₂NH)3-(Dialkylamino)-1-(pyrimidin-2-yl)propan-1-one
Thiols (e.g., RSH)3-(Alkylthio)-1-(pyrimidin-2-yl)propan-1-one
Cyanide (e.g., NaCN)4-Oxo-4-(pyrimidin-2-yl)butanenitrile

The reaction of 1,2-di-(2-pyridyl)ethylene, an analogue, with organolithium nucleophiles demonstrates that the resulting anionic intermediate can be stabilized by the heterocyclic ring, allowing for subsequent reactions. nsf.gov A similar stabilizing effect from the pyrimidine ring is expected for this compound. Intramolecular Michael additions have also been observed in related pyrimidine systems, where a tethered nucleophile attacks the α,β-unsaturated system, leading to cyclization. rsc.org

Additions to the Carbonyl Moiety

While soft nucleophiles favor 1,4-addition, strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the electrophilic carbonyl carbon directly in a 1,2-addition. chemistrysteps.commsu.edu This reaction leads to the formation of a tetrahedral intermediate which, upon acidic workup, yields a secondary allylic alcohol.

The carbonyl carbon in this compound is polarized due to the high electronegativity of the oxygen atom, making it an electrophilic center. msu.edu The reaction mechanism begins with the nucleophilic attack on this carbon, breaking the C=O π-bond and forming an alkoxide intermediate. Subsequent protonation gives the final alcohol product.

Table 2: Nucleophiles for 1,2-Addition and Expected Products

Nucleophile (Reagent)Expected Product StructureProduct Class
Grignard Reagent (R-MgBr)1-(Pyrimidin-2-yl)-1-alkylprop-2-en-1-ol
Organolithium (R-Li)1-(Pyrimidin-2-yl)-1-alkylprop-2-en-1-ol
Sodium Borohydride (NaBH₄)1-(Pyrimidin-2-yl)prop-2-en-1-ol

Cycloaddition Reactions Involving the Enone System

The conjugated π-system of the enone functional group allows this compound to participate in cycloaddition reactions, where a new ring is formed.

Diels-Alder Reactions and Related Pericyclic Processes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. masterorganicchemistry.comyoutube.com In this context, this compound would act as the dienophile ("diene-loving" component). The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.comlibretexts.org The pyrimidin-2-ylcarbonyl group is strongly electron-withdrawing, making the double bond of the enone system highly activated and thus an excellent dienophile for Diels-Alder reactions.

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. While specific examples with this compound are not documented, the high reactivity of similar α,β-unsaturated ketones in Diels-Alder reactions is well-established. Analogous reactions have been reported for 2(1H)-pyridones, which can act as dienes reacting with dienophiles. nih.gov

[3+2] Cycloadditions

The enone system of this compound can also function as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This type of reaction is a powerful method for constructing five-membered heterocyclic rings. mdpi.com Examples of 1,3-dipoles that could react with the activated alkene include nitrones, azides, and nitrile oxides.

The reaction of nitrones with electron-deficient alkenes, for instance, leads to the formation of isoxazolidine (B1194047) rings. mdpi.com Similarly, azomethine ylides can react with α,β-unsaturated carbonyl compounds to yield pyrrolidine (B122466) derivatives. researchgate.net The electron-deficient nature of the double bond in this compound makes it a suitable partner for these cycloadditions. Oxidative [3+2] cycloadditions of alkynylphosphonates with N-imines have been shown to produce pyrazolo[1,5-a]pyridine (B1195680) derivatives, demonstrating the utility of cycloadditions in building complex heterocyclic systems. mdpi.com

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.org However, the pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards attack by electrophiles, making EAS reactions much more difficult compared to benzene. libretexts.org

Furthermore, the 2-acryloyl group attached to the pyrimidine ring is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, further reducing its nucleophilicity. Therefore, this compound is expected to be highly unreactive towards standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions, if they were to occur, would require harsh conditions and would likely be non-selective, potentially leading to reaction at the enone system or degradation of the starting material.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Derivatives of this compound are valuable substrates in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules from simpler, readily available starting materials.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds. For instance, cinnamoyl chloride can be coupled with phenylboronic acid, or benzoyl chloride with phenylvinylboronic acid, to produce chalcones. researchgate.net

Heck Coupling: The Heck reaction provides another avenue for C-C bond formation, typically involving the reaction of an aryl iodide with an unsaturated ketone in the presence of a palladium catalyst. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org It is instrumental in synthesizing internal alkynes from both electron-rich and electron-poor fluoroarenes. organic-chemistry.org The reaction is typically conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Research has also explored Sonogashira coupling of halogenated pyrimidinones (B12756618) with various terminal alkynes to produce 5-alkynyl-2,3-dihydro-4(H)-pyrimidin-4-ones. capes.gov.br

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is pivotal for forming carbon-nitrogen bonds by reacting amines with aryl halides. wikipedia.orglibretexts.orgyoutube.com The development of this reaction has significantly broadened the scope of aryl amine synthesis, offering a milder alternative to traditional methods. wikipedia.org The process has been successfully applied to synthesize phenylurea-pyrimidine derivatives through a palladium-catalyzed C-N bond formation. researchgate.net Furthermore, a cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been developed to synthesize pyrido[2,3-d]pyrimidines. rsc.org

Table 1: Overview of Metal-Catalyzed Coupling Reactions
ReactionCatalyst/Co-catalystReactantsProduct TypeKey Features
Suzuki-Miyaura CouplingPalladiumCinnamoyl chloride and phenylboronic acid; Benzoyl chloride and phenylvinylboronic acidChalconesForms C-C bonds. researchgate.net
Heck CouplingPalladiumAryl iodide and unsaturated ketoneChalconesForms C-C bonds. researchgate.netresearchgate.net
Sonogashira CouplingPalladium and Copper(I)Terminal alkynes and aryl/vinyl halidesInternal alkynesMild, basic conditions. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-Hartwig AminationPalladiumAmines and aryl halidesAryl aminesForms C-N bonds; mild alternative to traditional methods. wikipedia.orglibretexts.orgyoutube.comresearchgate.netrsc.org

Heterocyclic Annulation Reactions from this compound

The enone functionality of this compound makes it an ideal precursor for constructing a variety of heterocyclic rings through annulation reactions.

Pyrimidinyl chalcones readily undergo condensation reactions with reagents like guanidine (B92328), urea, and thiourea (B124793) to form new pyrimidine rings. derpharmachemica.comresearchgate.netbu.edu.eg

With Guanidine: The reaction of chalcones with guanidine hydrochloride in the presence of a base like potassium hydroxide is a common method for synthesizing 2-aminopyrimidines. derpharmachemica.comderpharmachemica.com This reaction can be significantly accelerated, with increased yields, using UV irradiation compared to conventional heating. derpharmachemica.com

With Thiourea: Similarly, reacting chalcones with thiourea in the presence of a base yields pyrimidine-2-thiol (B7767146) or pyrimidine-2(1H)-thione derivatives. rjptonline.orgimpactfactor.org For example, 4-(4-bromophenyl)-6-phenylpyrimidine-2-thiol can be synthesized by refluxing the corresponding chalcone with thiourea and potassium hydroxide in methanol. impactfactor.org

With Urea: Condensation with urea leads to the formation of pyrimidin-2-ol derivatives. rjptonline.org

These reactions are often carried out in solvents like ethanol or methanol. derpharmachemica.com

The reaction of pyrimidinyl chalcones with hydrazine (B178648) derivatives is a cornerstone for the synthesis of five-membered nitrogen-containing heterocycles like pyrazolines and pyrazoles. centralasianstudies.org

Pyrazoline Synthesis: The condensation of chalcones with hydrazine hydrate (B1144303) is a widely used method to construct the 2-pyrazoline (B94618) ring. miami.edusci-hub.sechim.it This reaction typically proceeds through a Michael addition followed by cyclization. chim.it Various catalysts and reaction conditions have been explored to optimize this synthesis. sci-hub.se

Pyrazole Synthesis: Pyrazoles can be obtained from chalcones and hydrazine derivatives, sometimes through the in-situ oxidation of an intermediate pyrazoline. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org

Pyrimidinyl chalcones are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These structures are often synthesized through the cyclocondensation of a substituted chalcone with an aminopyrazole. mdpi.com For example, chalcone-linked pyrazolo[1,5-a]pyrimidines have been synthesized by condensing pyrazolo[1,5-a]pyrimidine-5-carbaldehydes with various acetophenones. nih.govrsc.org The synthesis of pyrazolo[1,5-a]pyrimidines can also be achieved through the reaction of 4,6-dimethylpyrimidinyl-2-acetic acid ethyl ester iodomethylate with carboxylic acid hydrazides. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds. mdpi.comresearchgate.net

The reactivity of the pyrimidinyl chalcone scaffold extends to the formation of other fused heterocyclic systems.

Thienopyrimidines: These can be synthesized from pyrimidine derivatives through reactions like the Thorpe-Ziegler cyclization, where a pyrimidine bearing a mercaptocarbonitrile group undergoes base-catalyzed cyclization. nih.gov Another approach is the Gewald reaction, which involves the one-pot cyclocondensation of a ketone (like thiobarbituric acid), an activated nitrile, and elemental sulfur to form 2-aminothiophene derivatives that can be further elaborated into thienopyrimidines. nih.gov

Naphthyridines: Chalcones derived from 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) can be synthesized through Claisen-Schmidt condensation. ekb.eg For example, (E)-3-(2-morpholino-1,8-naphthyridin-3-yl)-1-(4-aminophenyl)prop-2-en-1-one has been prepared from 2-morpholino-3-formyl-1,8-naphthyridine and 4-aminoacetophenone. researchgate.net

Table 2: Heterocyclic Annulation Reactions of this compound
Product TypeReagentsKey Features
PyrimidinesGuanidine, Thiourea, UreaCondensation reaction to form a new pyrimidine ring. derpharmachemica.comresearchgate.netbu.edu.egderpharmachemica.comrjptonline.orgimpactfactor.org
Pyrazolines/PyrazolesHydrazine derivativesForms five-membered nitrogen heterocycles. centralasianstudies.orgmiami.edusci-hub.sechim.itorganic-chemistry.org
Pyrazolo[1,5-a]pyrimidinesAminopyrazolesForms a fused pyrimidine system. mdpi.comnih.govrsc.orgresearchgate.net
ThienopyrimidinesMercaptocarbonitriles, Thiobarbituric acid/Nitriles/SulfurForms fused sulfur-containing heterocycles. nih.gov
NaphthyridinesDerivatives of 1,8-naphthyridineForms fused nitrogen-containing heterocycles. ekb.egresearchgate.net

Redox Chemistry of this compound

The redox chemistry of this compound and its derivatives, while a significant area of potential study, is not extensively detailed in the provided search results. The enone functionality is susceptible to both reduction and oxidation. Reduction can affect the carbon-carbon double bond, the carbonyl group, or both, leading to saturated ketones, allylic alcohols, or saturated alcohols, respectively. Oxidation can lead to cleavage of the double bond or other transformations depending on the reagents used. Further research is required to fully elucidate the specific redox pathways and products for this particular compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Pyrimidin 2 Yl Prop 2 En 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(pyrimidin-2-yl)prop-2-en-1-one and its derivatives. It provides detailed information about the atomic arrangement, connectivity, and conformational preferences in solution.

Proton (¹H) NMR Techniques and Coupling Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum of this compound, the pyrimidine (B1678525) ring protons appear at distinct chemical shifts. The proton at position 6 of the pyrimidine ring is typically observed as a doublet, while the proton at position 5 appears as a triplet, and the proton at position 4 is also a doublet.

The vinyl protons of the prop-2-en-1-one moiety exhibit characteristic chemical shifts and coupling patterns. These protons are part of an AMX spin system, leading to complex splitting patterns. The coupling constants (J values) between these protons provide valuable information about their relative stereochemistry.

A representative ¹H NMR data for a derivative, (E)-3-(dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one, shows a doublet for H-4' at δ 7.48 ppm, a triplet for H-5' at δ 7.21 ppm, and a doublet for H-6' at δ 8.68 ppm. The vinyl protons appear as doublets at δ 5.75 and 7.78 ppm.

Carbon (¹³C) NMR for Carbon Skeleton Assignment

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ketone group typically appears in the downfield region, around 180-190 ppm. The carbons of the pyrimidine ring have characteristic chemical shifts, with C-2, C-4, and C-6 appearing at lower field strengths compared to C-5 due to the influence of the nitrogen atoms. The vinyl carbons also show distinct signals.

For (E)-3-(dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one, the carbonyl carbon is observed at δ 185.1 ppm. The pyrimidine carbons resonate at δ 156.4 (C-2'), 156.9 (C-4'), 118.9 (C-5'), and 156.9 (C-6'). The vinyl carbons are found at δ 90.5 (C-2) and 153.2 (C-3).

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the proton and carbon signals and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons of the pyrimidine ring and between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrational transitions of the chemical bonds.

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the ketone group is typically observed in the range of 1650-1700 cm⁻¹. The C=C stretching vibration of the vinyl group appears around 1600-1650 cm⁻¹. The characteristic vibrations of the pyrimidine ring, including C-H and C=N stretching, are also present in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation between the pyrimidine ring and the α,β-unsaturated ketone system results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the molecule.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways may include the loss of small molecules like CO or cleavage of the bond between the pyrimidine ring and the propenone moiety. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, from which a model of the molecular and crystal structure can be built and refined. This level of detail is essential for elucidating the subtle structural nuances of complex organic molecules.

For instance, in the structural analysis of related compounds, such as chalcone-linked pyrazolo[1,5-a]pyrimidines, single-crystal X-ray diffraction has been instrumental in confirming the molecular structures and understanding their solid-state behavior. nih.gov Similarly, the crystal structure of 4-(pyrimidin-2-yl)-1-thia-4-aza-spiro-[4.5]decan-3-one revealed that the pyrimidine ring is almost orthogonal to the 1,3-thiazolidin-4-one ring. nih.gov

Conformational Analysis in the Crystalline State

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its reactivity and interaction with other molecules. In the solid state, the conformation is "frozen" within the crystal lattice, allowing for its detailed examination by X-ray diffraction. For derivatives of this compound, key conformational features include the planarity of the pyrimidine ring and the orientation of the prop-2-en-1-one substituent.

In a study of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, the pyrimidine ring was found to be essentially planar. nih.gov The plane defined by the propynyl (B12738560) group was inclined to the pyrimidine plane by 15.31 (4)°. nih.gov Similarly, in (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, a related compound, the conformation about the C=C double bond was determined to be Z. researchgate.net

The flexibility of the molecule can be assessed by comparing the conformations of different derivatives or by computational methods. For example, the torsion angle between the pyrimidine ring and a connected ring system can vary significantly, as seen in 4-(pyrimidin-2-yl)-1-thia-4-aza-spiro-[4.5]decan-3-one, where the N-C-C-N torsion angle is -111.96 (18)°. nih.gov

Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. These interactions dictate the supramolecular assembly and can significantly impact the material's properties. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts in a crystal.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

In the crystal structure of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, Hirshfeld surface analysis revealed that the most important contributions to the crystal packing are from H···H (36.2%), H···C/C···H (20.9%), H···O/O···H (17.8%), and H···N/N···H (12.2%) interactions. nih.gov This indicates that hydrogen bonding and van der Waals interactions are the dominant forces in the crystal packing. nih.gov The analysis also identified N—H⋯O, N—H⋯N, and C—H⋯O hydrogen bonds, as well as slipped π–π stacking interactions. nih.gov

Similarly, for 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, H⋯H (40.9%) and H⋯C/C⋯H (32.4%) contacts were the largest contributors to the intermolecular interactions. nih.gov The shape index of the Hirshfeld surface is particularly useful for visualizing π–π stacking interactions, which appear as adjacent red and blue triangles. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for related compounds:

Supramolecular assemblies, such as chains, layers, or three-dimensional networks, are formed through these specific intermolecular interactions. For example, in the crystal structure of (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, supramolecular chains are formed along the a-axis mediated by π(pyridin-2-yl)–π(pyridin-3-yl) interactions. researchgate.net In 4-(pyrimidin-2-yl)-1-thia-4-aza-spiro-[4.5]decan-3-one, supramolecular dimers are formed through C-H⋯O contacts, which are then linked into tapes by C-H⋯S interactions. nih.gov

Computational and Theoretical Investigations of 1 Pyrimidin 2 Yl Prop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties at the electronic level. These methods solve the Schrödinger equation, or a formulation of it, to determine the electronic structure and predict the reactivity of molecules. For compounds like 1-(pyrimidin-2-yl)prop-2-en-1-one, these calculations can elucidate the distribution of electrons, identify sites prone to chemical attack, and predict spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. jchemrev.comjchemrev.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach is widely used to study pyrimidine (B1678525) derivatives, providing insights into their optimized geometry, vibrational frequencies, and electronic properties. nih.govwjarr.com

Table 1: Common DFT Functionals and Basis Sets for Pyrimidine Derivatives
FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry Optimization, Vibrational Frequencies
B3LYP6-311++G(d,p)Electronic Properties, HOMO-LUMO Analysis wjarr.comnih.gov
ωB97XDdef2-TZVPSystems with non-covalent interactions tandfonline.com
M06-2X6-311++G(d,p)Thermochemistry, Kinetics

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for more advanced calculations but famously neglects electron correlation—the way electrons dynamically avoid each other. wikipedia.orgnumberanalytics.com This omission means HF calculations can be less accurate for predicting quantitative properties compared to DFT or higher-level methods. ornl.gov

To address this limitation, post-Hartree-Fock methods were developed. numberanalytics.comwikipedia.org These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory, systematically incorporate electron correlation. numberanalytics.comststephens.net.in While providing greater accuracy, these methods are significantly more computationally demanding and are often reserved for smaller systems or for benchmarking results from more economical methods like DFT. ornl.govwikipedia.org For pyrazolo-pyrimidine derivatives, calculations have been performed at the HF/6-311+G** level to study thermodynamic parameters. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. epstem.net

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, indicating nucleophilic character. The LUMO's energy relates to the electron affinity and electrophilic character of the molecule. epstem.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wjarr.comepstem.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net In substituted pyrimidines, the HOMO is often localized on the pyrimidine ring, while the LUMO may be on a substituent group, directing where charge transfer occurs. epstem.netnih.gov

Table 2: Interpretation of Frontier Molecular Orbital Parameters
ParameterDescriptionChemical Interpretation
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular Orbital.A higher energy indicates a greater ability to donate electrons (better nucleophile). wjarr.comirjweb.com
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular Orbital.A lower energy indicates a greater ability to accept electrons (better electrophile). irjweb.com
Energy Gap (ΔE = ELUMO - EHOMO) The energy difference between the LUMO and HOMO.A smaller gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability. wjarr.comepstem.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. researchgate.netmdpi.com It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. irjweb.comnih.gov

The map uses a color spectrum to represent different potential values. Typically, regions of negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles, are colored red. researchgate.net These areas are often associated with lone pairs on electronegative atoms like nitrogen and oxygen. Conversely, regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. researchgate.net Green and yellow areas represent intermediate or near-neutral potentials. researchgate.net For this compound, an MEP map would likely show negative potential around the two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen, identifying them as primary sites for electrophilic interaction. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method is exceptionally useful for quantitatively describing intramolecular interactions, charge transfer, and electron delocalization within a molecule. researchgate.net

NBO analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.dewikipedia.org The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which provides a measure of their stabilization energy. uni-muenchen.de These interactions represent delocalization from the idealized Lewis structure and are key to understanding phenomena like hyperconjugation and resonance. wikipedia.orgwisc.edu For pyrimidine derivatives, NBO analysis can elucidate the delocalization of electron density within the aromatic ring and quantify the electronic effects of substituents. researchgate.netresearchgate.net

Table 3: Key Information from NBO Analysis
NBO FeatureDescriptionInsights Provided
Natural Atomic Charges Charges assigned to individual atoms based on the occupancies of natural atomic orbitals.Provides a more chemically intuitive picture of charge distribution than other methods.
Hybridization Describes the s and p character of the natural hybrid orbitals forming bonds.Reveals how atomic orbitals mix to form chemical bonds.
Donor-Acceptor Interactions Interactions between filled (donor) and empty (acceptor) NBOs.Quantifies hyperconjugation and resonance effects, indicating electron delocalization and stability. uni-muenchen.de
Stabilization Energy (E(2)) The energy associated with a specific donor-acceptor interaction.A larger E(2) value signifies a stronger interaction and greater electron delocalization. uni-muenchen.de

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding how a chemical reaction proceeds requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. ims.ac.jp Due to their fleeting nature, transition states are extremely difficult to observe experimentally, making computational searches essential for their characterization. ims.ac.jpmit.edu

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) approaches or the Nudged Elastic Band (NEB) method, are used to locate these first-order saddle points on the potential energy surface. ims.ac.jpucsb.edu Once a TS structure is found, frequency calculations are performed to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu For this compound, these methods could be applied to study various potential reactions, such as nucleophilic aromatic substitution (SNAr) at the pyrimidine ring, cycloadditions involving the enone moiety, or electrochemical reactions. nih.govrsc.org Such studies would provide crucial insights into reaction barriers and the viability of different chemical transformations. mit.edureadthedocs.io

Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies

Computational and theoretical investigations into the non-linear optical (NLO) properties of pyrimidine derivatives have garnered significant interest due to their potential applications in optoelectronics and photonics. The unique electronic characteristics of the pyrimidine ring, specifically its π-deficient and electron-withdrawing nature, make it an excellent building block for creating molecules with substantial NLO responses. nih.govresearchgate.net While direct computational studies on this compound are not extensively reported, the principles derived from related pyrimidine-based chromophores offer valuable insights into its potential NLO behavior and molecular polarizability.

The NLO response of a molecule is fundamentally linked to its ability to alter its charge distribution in the presence of a strong external electric field, a property quantified by the molecular polarizability and hyperpolarizability. In many organic NLO materials, a "push-pull" electronic structure is a key design principle. This involves connecting an electron-donating group to an electron-accepting group through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and consequently a high NLO response.

In the case of this compound, the pyrimidine ring acts as an electron-accepting moiety. The α,β-unsaturated ketone (propenone) system provides a π-conjugated bridge that can transmit electronic effects. The presence of this enone system is a common feature in chalcones, a class of compounds that have been investigated for their NLO properties.

Theoretical studies on various pyrimidine derivatives consistently employ Density Functional Theory (DFT) to calculate key NLO parameters. nih.gov The first-order hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric.

Research on other pyrimidine-based push-pull chromophores has demonstrated that strategic substitution on the pyrimidine ring or the donor group can significantly modulate the NLO properties. researchgate.net For instance, the introduction of strong electron-donating groups enhances the ICT, thereby increasing the hyperpolarizability.

The molecular polarizability, which describes the ease with which the electron cloud of a molecule can be distorted by an electric field, is also a key property. It is a tensor quantity, and its average value, as well as its anisotropy, can be calculated using computational methods. Studies on related heterocyclic systems have shown that the polarizability and hyperpolarizability are sensitive to the molecular geometry and the nature of the electronic transitions. nih.gov

While specific numerical data for this compound is not available in the reviewed literature, the general findings for related pyrimidine derivatives suggest that it would possess NLO properties. The extent of these properties would be influenced by the planarity of the molecule, the degree of π-conjugation, and the energy of its low-lying electronic excited states. Further computational studies, such as DFT calculations, would be necessary to quantify the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound and to fully elucidate its potential as an NLO material.

Advanced Synthetic Applications of 1 Pyrimidin 2 Yl Prop 2 En 1 One As a Building Block

Role in the Construction of Complex Heterocyclic Scaffolds (excluding medicinal applications)

The electron-deficient nature of the pyrimidine (B1678525) ring, coupled with the electrophilic character of the α,β-unsaturated ketone, makes 1-(pyrimidin-2-yl)prop-2-en-1-one a highly valuable precursor for the synthesis of diverse and complex heterocyclic systems. This is primarily achieved through two key reaction pathways: Michael additions and cycloaddition reactions.

The enone functionality readily participates in Michael additions, where a wide range of nucleophiles can add to the β-carbon. mdpi.comresearchgate.netnih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a variety of substituted pyrimidine derivatives. These derivatives can then undergo subsequent intramolecular cyclization reactions to yield fused heterocyclic systems. For instance, the reaction of pyrimidinone precursors with α,β-unsaturated esters via Michael addition can lead to the formation of pyridopyrimidines. nih.gov This strategy allows for the construction of polycyclic scaffolds with a high degree of molecular complexity.

Furthermore, this compound can act as a dienophile or a heterodienic component in various cycloaddition reactions. These reactions, such as [4+2], [2+2+2], and other pericyclic reactions, are highly efficient in generating multiple stereocenters and complex ring systems in a single step. nih.govmdpi.comnih.govnih.gov The pyrimidine ring can influence the stereochemical outcome of these reactions, providing a degree of control over the final architecture of the molecule. Through these cycloaddition strategies, a wide array of fused pyrimidine derivatives, such as pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones, can be synthesized. nih.gov These complex heterocyclic scaffolds are of significant interest for their unique structural and electronic properties.

A variety of heterocyclic systems can be synthesized from pyrimidine precursors, as illustrated in the following table:

Starting Material ClassReaction TypeResulting Heterocyclic Scaffold
PyrimidinoneMichael AdditionPyridopyrimidine nih.gov
AminopyrimidineMulticomponent ReactionPyrimido[1,2-a]pyrimidine nih.gov
Pyrimidine PrecursorCycloadditionPyrimido[1,2-a]pyrimidinone nih.gov
Pyrimidine PrecursorCycloadditionImidazo[1,2-a]pyrimidinone nih.gov
2-HydrazinopyrimidineCondensation1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine researchgate.net

Applications in Materials Chemistry (e.g., Electroactive Chromophores, Non-linear Optical Materials)

The inherent electronic properties of the pyrimidine ring, specifically its π-deficient and electron-withdrawing nature, make its derivatives promising candidates for applications in materials chemistry. rsc.org When incorporated into larger conjugated systems, the pyrimidine moiety can significantly influence the electronic and optical properties of the resulting material.

Derivatives of this compound are being explored for their potential as electroactive chromophores and non-linear optical (NLO) materials . rsc.orgresearchgate.netrsc.org NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical data storage and processing. wikipedia.orgdtic.mil The push-pull nature that can be established in molecules containing a pyrimidine ring makes them suitable for NLO applications. rsc.org Research has shown that pyrimidine-based molecules can exhibit significant third-order nonlinear susceptibility, a key parameter for NLO materials. rsc.orgrsc.org

Furthermore, pyrimidine derivatives have been investigated for their luminescent and photovoltaic properties. researchgate.net The ability to tune the electronic structure by modifying the substituents on the pyrimidine ring allows for the design of materials with specific absorption and emission characteristics. This has led to the development of pyrimidine-based compounds for use in organic light-emitting diodes (OLEDs). google.com The thermal stability and electron-transporting capabilities of these materials are also advantageous for such applications.

Application AreaKey Property of Pyrimidine DerivativesExample of Use
Non-linear Optics (NLO)π-deficient, electron-withdrawing, push-pull systems rsc.orgThird-order nonlinear susceptibility materials rsc.orgrsc.org
Luminescent MaterialsTunable electronic structure, fluorescence researchgate.netOrganic Light-Emitting Diodes (OLEDs) google.com
Photovoltaic MaterialsElectron-accepting nature researchgate.netComponents in dye-sensitized solar cells researchgate.net

Development of Catalysts and Ligands from Derivatives

While direct applications of this compound in catalysis are not extensively documented, its derivatives hold significant potential for the development of novel catalysts and ligands. The pyrimidine ring contains nitrogen atoms that can act as coordination sites for metal ions. By strategically modifying the structure of the molecule, it is possible to design polydentate ligands capable of forming stable complexes with a variety of transition metals.

These metal complexes can then be employed as catalysts in a range of organic transformations. The electronic properties of the pyrimidine ring can influence the reactivity of the metal center, allowing for the fine-tuning of the catalyst's activity and selectivity. For instance, ligands incorporating similar nitrogen-containing heterocyclic motifs have been shown to be effective in catalytic processes such as cycloadditions.

The enone moiety of this compound provides a reactive handle for further functionalization, enabling the introduction of additional coordinating groups. This versatility allows for the synthesis of a wide array of ligand architectures tailored for specific catalytic applications. The development of such pyrimidine-based ligands is an active area of research with the potential to yield highly efficient and selective catalysts for important chemical reactions.

Polymerization Studies of the Enone Moiety

The enone functionality of this compound is a polymerizable group, making the compound a potential monomer for the synthesis of novel polymers. The α,β-unsaturated carbonyl system can undergo polymerization through various mechanisms, including free-radical and anionic polymerization.

The resulting polymers would feature a pyrimidine ring as a pendant group on the polymer backbone. The presence of these heterocyclic units would impart unique properties to the polymer, such as thermal stability, specific solubility characteristics, and the potential for post-polymerization modification. For example, polymers containing heterocyclic structures have been investigated for their thermal stability and fluorescence properties. rsc.org

Furthermore, the principles of molecular imprinting could be applied using derivatives of this compound. Molecularly imprinted polymers (MIPs) are materials with tailor-made recognition sites for a specific target molecule. By using a derivative of the target compound that can be co-polymerized with a cross-linking monomer, it is possible to create a polymer matrix with high selectivity for the original molecule. The synthesis of MIPs using N-(2-arylethyl)-2-methylprop-2-enamides, which share the reactive enone group, has been successfully demonstrated. mdpi.com This suggests a promising avenue for the application of this compound and its derivatives in the creation of advanced polymeric materials with specialized functions.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of pyrimidine (B1678525) derivatives is a cornerstone of modern organic chemistry. Future research into the synthesis of 1-(Pyrimidin-2-yl)prop-2-en-1-one could explore a variety of innovative catalytic systems and reaction strategies.

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from amidines and alcohols, offering a sustainable and regioselective approach that liberates only hydrogen and water as byproducts. nih.govacs.org This method could be adapted for the synthesis of precursors to this compound.

Furthermore, various cycloaddition strategies have proven effective in pyrimidine synthesis. nih.gov These include [3+3], [4+2], and [2+2+2] cycloadditions, often facilitated by metal catalysts such as copper or nickel. nih.gov For instance, copper-catalyzed cyclization of ketones with nitriles presents a facile and economical route to diversely functionalized pyrimidines. acs.org The exploration of these catalytic systems could lead to more efficient and atom-economical syntheses of the target compound.

The table below summarizes various catalytic systems that could be explored for the synthesis of this compound and its precursors.

Catalyst TypeReaction TypePotential Application in Synthesis
Iridium Pincer ComplexesMulticomponent ReactionRegioselective synthesis of the pyrimidine core from alcohols and amidines. nih.govacs.org
Copper CatalystsCycloaddition/AnnulationFacile cyclization of ketones and nitriles to form the pyrimidine ring. nih.govacs.org
Iron ComplexesDehydrogenative FunctionalizationAerobic synthesis of substituted pyrimidines from alcohols, alkynes, and amidines. acs.org
Visible Light (Metal-Free)Photo-oxidation/AnnulationSustainable synthesis of pyrimidines via tandem [3+3] annulation. nih.gov
Zinc ChlorideThree-Component CouplingOne-step synthesis of disubstituted pyrimidines from enamines or ketones. acs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and control. Advanced spectroscopic techniques offer the capability for real-time, in-situ monitoring of the synthesis of this compound.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. globalresearchonline.netrsc.orgyoutube.com Spectroscopic tools are a key component of PAT. For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. rsc.orgnih.govyoutube.com This technique has been successfully used to determine the kinetics of various chemical transformations. rsc.org

Furthermore, ultrafast multidimensional NMR spectroscopy has emerged as a powerful tool for elucidating complex reaction mechanisms in real-time. nih.govnih.govacs.org By acquiring a large number of 2D NMR datasets over the course of a reaction, it is possible to identify and characterize transient intermediates that would otherwise be undetectable. nih.govnih.govacs.org This has been demonstrated in the synthesis of alkylpyrimidines, where the technique provided unprecedented structural and dynamic insights into the reaction pathway. nih.govnih.govacs.org

Raman spectroscopy is another valuable PAT tool, capable of providing detailed information about molecular structure and has been used for single-cell imaging of purine (B94841) and pyrimidine synthesis. biorxiv.org Its application in monitoring the synthesis of this compound could provide complementary information to FTIR and NMR.

The following table outlines advanced spectroscopic probes and their potential applications in monitoring the synthesis of the target compound.

Spectroscopic TechniqueInformation GainedPotential Application
In-situ FTIRReal-time concentration profiles of reactants, intermediates, and products. rsc.orgyoutube.comReaction kinetics determination, endpoint detection, and process optimization. rsc.org
Ultrafast 2D NMRIdentification and structural elucidation of transient intermediates. nih.govnih.govacs.orgDetailed mechanistic studies of the pyrimidine ring formation. nih.gov
Raman SpectroscopyVibrational and rotational information, complementary to FTIR. biorxiv.orgIn-situ monitoring of reaction progress and purity analysis. biorxiv.org

Integration of Machine Learning in Predictive Synthesis and Reactivity

Furthermore, ML can be employed to predict the reactivity of this compound in various chemical transformations. By analyzing the molecule's structural features, computational models can forecast its behavior as a Michael acceptor, a dienophile in cycloaddition reactions, or its susceptibility to other chemical modifications. nih.govcmu.eduresearchgate.net This predictive capability can guide the design of new experiments and the development of novel applications for the compound. For instance, computational models have been developed to predict reactivity under specific conditions, such as ball-milling. nih.gov

The development of machine learning interatomic potentials (MLIPs) allows for the accurate and efficient calculation of molecular energies at a quantum mechanical level, enabling the prediction of reaction feasibility and the exploration of reaction mechanisms. cmu.edu

The table below highlights the potential applications of machine learning in the study of this compound.

Machine Learning ApplicationSpecific TaskPotential Impact
Synthesis PlanningRetrosynthetic analysis and reaction outcome prediction. researchgate.netnih.govcas.orgAccelerated discovery of efficient and novel synthetic routes. cas.org
Reactivity PredictionForecasting behavior in Michael additions, cycloadditions, etc. nih.govcmu.eduresearchgate.netGuiding the design of new reactions and applications. nih.gov
Catalyst and Condition OptimizationIdentifying optimal catalysts and reaction parameters for high yield and selectivity. researchgate.netReduced experimental effort and resource consumption. researchgate.net

Potential in Advanced Materials Science beyond Current Scope

The unique chemical structure of this compound makes it a promising monomer for the synthesis of novel functional polymers with applications in advanced materials science. The presence of the vinyl group allows for polymerization through various mechanisms, while the pyrimidine ring can impart specific properties to the resulting polymer. youtube.com

Polymers derived from vinyl ketones are known for their photo-responsive properties and have been investigated for applications in imaging and microfabrication. mdpi.com The incorporation of the pyrimidine moiety could introduce additional functionalities, such as thermal stability, specific recognition capabilities, or altered electronic properties. rsc.org The synthesis of polymers from functional monomers, such as N-vinyltriazoles, has been shown to be a versatile approach to creating materials with tailored properties. acs.org

The field of heterocyclic polymers is rapidly expanding due to their potential in applications requiring high thermal stability and specific electronic and photophysical properties. rsc.org By polymerizing this compound, it may be possible to create novel materials for use in organic electronics, sensors, or as specialized coatings. Controlled radical polymerization techniques, such as photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT), have been successfully applied to a range of vinyl ketone monomers, offering a pathway to well-defined polymers with controlled molecular weights and architectures. rsc.org

The potential applications of polymers derived from this compound are summarized in the table below.

Potential Application AreaRelevant Polymer PropertyRationale
Photo-responsive MaterialsPhotodegradability, cross-linkingThe vinyl ketone backbone is known to be photo-active. mdpi.com
High-Performance PolymersThermal stability, rigidityThe incorporation of the heterocyclic pyrimidine ring can enhance thermal properties. rsc.org
Functional CoatingsAdhesion, specific interactionsThe pyrimidine and ketone functionalities can provide specific interactions with surfaces.
Organic ElectronicsCharge transport, photophysical propertiesThe conjugated system and heteroatoms could lead to interesting electronic behavior.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Pyrimidin-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrimidine derivatives and α,β-unsaturated ketones. A solvent-free approach using catalysts like PBMIM₂ may enhance yield and reduce side products . Alternatively, modified procedures for analogous pyrimidine derivatives involve amine intermediates and controlled temperature (60–80°C) to stabilize reactive groups . Optimization should include monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the α,β-unsaturated ketone moiety and pyrimidine ring connectivity. Key signals include a downfield carbonyl peak (~195 ppm in ¹³C NMR) and olefinic protons (δ 6.5–7.5 ppm in ¹H NMR) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (exact mass: 136.15 g/mol), while HPLC (≥98% purity) ensures sample integrity .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use PubChem’s computational tools to generate properties like logP (partition coefficient) and solubility. Density Functional Theory (DFT) calculations can model electronic structures, aiding in understanding reactivity. The InChI key (QDRHBSOSIPLHIU-UHFFFAOYSA-N) allows cross-referencing in databases for validation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. SHELXL refines structures by minimizing residuals (R-factors < 5%) using constraints for bond lengths/angles. For twinned crystals, SHELXD’s dual-space algorithm resolves phase ambiguities . Advanced users should apply Hirshfeld surface analysis to study intermolecular interactions .

Q. What strategies resolve contradictions in reported synthetic yields for pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst efficiency. Systematic DOE (Design of Experiments) can isolate variables (e.g., temperature, catalyst loading). For example, comparing yields from solvent-free (PBMIM₂) vs. solvent-based (THF) methods identifies optimal conditions . Statistical tools like ANOVA validate reproducibility.

Q. How does the compound’s electronic structure influence its potential as a pharmacophore?

  • Methodological Answer : The α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent binding to biological targets. Computational docking (AutoDock Vina) predicts interactions with enzymes like kinases. In vitro assays (e.g., IC₅₀ determination) should use positive controls (e.g., staurosporine) and dose-response curves to quantify potency .

Q. What are the challenges in analyzing tautomeric forms of this compound?

  • Methodological Answer : Tautomerism between enone and enol forms can complicate spectral interpretation. Variable-temperature NMR (VT-NMR) tracks equilibrium shifts, while IR spectroscopy identifies carbonyl (1700 cm⁻¹) vs. hydroxyl (3200–3600 cm⁻¹) stretches. DFT simulations predict dominant tautomers under specific conditions .

Data Analysis and Validation

Q. How to validate purity and stability of this compound in long-term studies?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks, analyzed via HPLC, detect degradation products. Mass balance calculations ensure compliance with ICH guidelines. For hygroscopic samples, Karl Fischer titration monitors water content .

Q. What statistical frameworks are suitable for comparing bioactivity data across studies?

  • Methodological Answer : Meta-analysis using random-effects models accounts for inter-study variability. Reporting standardized metrics (e.g., pIC₅₀) and applying Benjamini-Hochberg corrections for multiple comparisons reduce false discovery rates .

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